2-((3-(Methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)benzoic acid
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Overview
Description
2-((3-(Methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)benzoic acid is a complex organic compound with the molecular formula C17H15NO5S. It is known for its unique structure, which includes a cyclopenta[b]thiophene ring system fused with a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopenta[b]thiophene ring: This step involves the cyclization of a suitable precursor, often using a palladium-catalyzed reaction.
Introduction of the methoxycarbonyl group: This is achieved through esterification reactions, typically using methanol and a suitable acid catalyst.
Coupling with benzoic acid: The final step involves the coupling of the cyclopenta[b]thiophene derivative with benzoic acid, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-((3-(Methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-((3-(Methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-((3-(Methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like 2-(2-thienylcarbonyl)benzoic acid share structural similarities and exhibit comparable chemical properties.
Cyclopenta[b]thiophene derivatives: These compounds have similar ring systems and are used in similar applications.
Uniqueness
2-((3-(Methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)benzoic acid is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C17H15NO5S |
---|---|
Molecular Weight |
345.4g/mol |
IUPAC Name |
2-[(3-methoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C17H15NO5S/c1-23-17(22)13-11-7-4-8-12(11)24-15(13)18-14(19)9-5-2-3-6-10(9)16(20)21/h2-3,5-6H,4,7-8H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
ASCGLENEAKALNJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3C(=O)O |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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